molecular formula C16H22N2O3 B5682283 N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

Cat. No. B5682283
M. Wt: 290.36 g/mol
InChI Key: ZJQGBXOJXCCMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, commonly known as Mocetinostat, is a small molecule inhibitor that is used in scientific research for its potential therapeutic effects in cancer treatment.

Mechanism of Action

Mocetinostat works by inhibiting HDAC enzymes, which play a role in the regulation of gene expression through the modification of histones. HDAC inhibitors like Mocetinostat increase the acetylation of histones, leading to changes in gene expression that can induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
Mocetinostat has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to enhance the effects of other cancer treatments such as chemotherapy and radiation therapy. In addition, Mocetinostat has been shown to have anti-inflammatory effects and may have potential therapeutic effects in other diseases such as Alzheimer's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using Mocetinostat in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression. However, Mocetinostat can also have off-target effects on other enzymes and proteins, which can complicate experimental results. Additionally, the synthesis of Mocetinostat can be complex and time-consuming, which may limit its use in certain experiments.

Future Directions

Future research on Mocetinostat could focus on its potential therapeutic effects in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, the development of more efficient synthesis methods for Mocetinostat could make it more accessible for use in lab experiments. Finally, further studies on the mechanism of action of Mocetinostat could lead to the development of more effective cancer treatments.

Synthesis Methods

Mocetinostat is synthesized through a multi-step process involving the reaction of 4-methoxyaniline with cyclohexanone to form 4-methoxyphenylcyclohexanone. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-methoxyphenyl)-2-oxoethylcyclohexanecarboxylate. The final step involves the hydrolysis of the ethyl ester to form Mocetinostat.

Scientific Research Applications

Mocetinostat is primarily used in scientific research for its potential therapeutic effects in cancer treatment. It is a histone deacetylase (HDAC) inhibitor that has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Mocetinostat has also been shown to enhance the effects of other cancer treatments such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[2-(4-methoxyanilino)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-21-14-9-7-13(8-10-14)18-15(19)11-17-16(20)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQGBXOJXCCMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CNC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

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